molecular formula C9H6ClN3 B8230297 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B8230297
M. Wt: 191.62 g/mol
InChI Key: BFRSPBHUYAAGSK-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with methylamine in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl-1-phenyl-1H-pyrrole

Uniqueness

5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-chloro-1-methylpyrrolo[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c1-13-5-6(3-11)7-2-9(10)12-4-8(7)13/h2,4-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRSPBHUYAAGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC(=NC=C21)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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